molecular formula C19H17BrN4O B2437105 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034446-60-9

2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2437105
CAS No.: 2034446-60-9
M. Wt: 397.276
InChI Key: YHSJXMADXYBLCP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that features a bromophenyl group, a triazole ring, and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step often involves coupling the bromophenyl group with the triazole-azetidine intermediate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl groups.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group in the ethanone moiety.

    Substitution: The bromophenyl group is likely to undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and azetidine rings are often explored for their antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone
  • 2-(4-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c20-16-8-6-14(7-9-16)10-19(25)23-11-17(12-23)24-13-18(21-22-24)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJXMADXYBLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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